molecular formula C7H10ClN3O3 B6223625 methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride CAS No. 2763749-44-4

methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Cat. No.: B6223625
CAS No.: 2763749-44-4
M. Wt: 219.6
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Description

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like the amino, hydroxyl, and carboxylate groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride typically involves multiple steps One common method includes the condensation of appropriate starting materials under controlled conditionsThe final step often involves the esterification of the carboxylate group and the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. The final product is usually purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylate group may also participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate: Lacks the hydrochloride component but has similar functional groups.

    Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    2-(Aminomethyl)-4-hydroxypyrimidine-5-carboxylic acid: The free acid form without esterification.

Uniqueness

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various applications where these properties are advantageous .

Properties

CAS No.

2763749-44-4

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.6

Purity

95

Origin of Product

United States

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